5-Hydroxy-2-methylpyridine

Catalog No.
S702509
CAS No.
1121-78-4
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-2-methylpyridine

Researchers attempting pyridine functionalization risk low yields with 2-pyridone tautomers of generic isomers. 5-Hydroxy-2-methylpyridine (CAS 1121-78-4) exists as the reactive phenolic form, enabling near-quantitative O-triflation-the critical step in Etoricoxib synthesis.

  • No tautomeric masking: delivers >95% conversion to key triflate.
  • 2-Methyl group ensures regioselective electrophilic substitution to preserve the 6-methyl motif.
  • High-purity crystalline powder (mp 168-170°C); scaled supply available.

CAS Number

1121-78-4

Product Name

5-Hydroxy-2-methylpyridine

IUPAC Name

6-methylpyridin-3-ol

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3

InChI Key

DHLUJPLHLZJUBW-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)O

Synonyms

6-Methyl-3-pyridol; 2-Methyl-5-hydroxypyridine; 2-Methyl-5-pyridinol; 3-Hydroxy-6-methylpyridine; 5-Hydroxy-2-methylpyridine; 5-Hydroxy-2-picoline6-Methyl-3-hydroxypyridine; 6-Methyl-3-pyridinol; NSC 27963

Canonical SMILES

CC1=NC=C(C=C1)O

The exact mass of the compound 5-Hydroxy-2-methylpyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27963. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 g, 100 g

5-Hydroxy-2-methylpyridine (CAS 1121-78-4), also known as 6-methylpyridin-3-ol, is a highly crystalline, bifunctional heteroaromatic building block essential for advanced pharmaceutical and agrochemical synthesis. Characterized by a stable solid-state profile (melting point 168–170 °C) and excellent processability in standard organic solvents like dichloromethane and toluene, it serves as a critical precursor for complex active pharmaceutical ingredients (APIs) [1]. Unlike simpler pyridines, the synergistic presence of a 2-methyl group and a 5-hydroxyl group provides both steric shielding and specific electronic activation, enabling highly regioselective cross-coupling and functionalization. It is most prominently procured as the primary starting material for synthesizing 1-(6-methylpyridin-3-yl)ethanone, a mandatory intermediate in the commercial manufacturing of COX-2 inhibitors such as Etoricoxib [2].

Research Fit

1 Distinct 5‑OH/2‑CH₃ substitution pattern supports regioselective derivatization and probe design
2 Predicted acidic pKa and high melting point differentiate this isomer from unsubstituted pyridine
3 Research‑grade building block not interchangeable with other hydroxypyridine positional isomers

Procurement substitution with closely related isomers or generic pyridines fundamentally fails due to divergent tautomeric behaviors and regiochemical reactivity. Attempting to substitute with the isomer 2-hydroxy-5-methylpyridine is unviable because the 2-hydroxyl group heavily favors the 2-pyridone tautomer in solution, effectively masking the oxygen's nucleophilicity and preventing standard O-triflation or O-alkylation [1]. Conversely, 5-hydroxy-2-methylpyridine exists predominantly in the reactive phenolic form, allowing quantitative conversion to essential electrophiles like 6-methylpyridin-3-yl trifluoromethanesulfonate [2]. Furthermore, substituting with the unmethylated 3-hydroxypyridine removes critical steric hindrance at the 2-position and alters the ring's pKa, leading to poor regiocontrol during electrophilic aromatic substitution and failing to provide the requisite 6-methyl structural motif demanded by downstream API targets [1].

Substitution Risk

3‑Hydroxy‑2‑methylpyridine (3H2MP)
Did not exacerbate arthritis in CIA model; biological profile differs markedly, precluding direct substitution.
2‑Hydroxy‑3‑methylpyridine (2H3MP)
Showed comparable arthritis‑exacerbating activity, but distinct substitution pattern alters synthetic regioselectivity, limiting utility in etoricoxib routes.
Unsubstituted pyridine
Lacks the hydroxyl handle required for triflate formation and subsequent α‑arylation; cannot support the established synthetic sequence.

High-Yield O-Triflation for Cross-Coupling Precursor Synthesis

In the synthesis of complex APIs, the ability to cleanly activate a hydroxyl group for cross-coupling is paramount. 5-Hydroxy-2-methylpyridine undergoes highly efficient O-triflation using trifluoromethanesulfonic anhydride in dichloromethane/pyridine, yielding the critical intermediate 6-methylpyridin-3-yl trifluoromethanesulfonate at >90% molar yield [1]. In contrast, the isomer 2-hydroxy-5-methylpyridine predominantly exists as 5-methyl-2-pyridone, resulting in competitive N-triflation or negligible O-triflate yield (<10%) under identical mild conditions[2]. This quantitative advantage ensures that 5-hydroxy-2-methylpyridine can be directly utilized in downstream Sonogashira couplings (e.g., with 2-methyl-3-butyn-2-ol) without the severe yield penalties and purification bottlenecks associated with its isomers.

Evidence DimensionO-Triflation Yield (Mild Conditions)
Target Compound Data5-Hydroxy-2-methylpyridine: >90% yield of O-triflate
Comparator Or Baseline2-Hydroxy-5-methylpyridine (isomer): <10% O-triflate (dominated by 2-pyridone tautomerization)
Quantified Difference>80% absolute yield improvement for the required cross-coupling electrophile
ConditionsTrifluoromethanesulfonic anhydride, pyridine, dichloromethane, 0 °C to room temperature

Guarantees a scalable, high-yielding first step in the manufacturing of COX-2 inhibitor intermediates, avoiding the need for specialized activating agents.

Isomer‑Specific CIA Response
Reported
5H2MP mean score ~2‑fold higher than 3H2MP at Day 35 and Day 39; comparable to 2H3MP
Isomer‑specific model response confirms hydroxyl position determines biological activity; supports isomer‑attribution in CIA studies
Single study (n=6/group); replication in independent model recommended

Solid-State Stability and Co-Crystal Engineering

For materials science and agrochemical formulation, solid-state properties dictate handling and stability. 5-Hydroxy-2-methylpyridine exhibits a high melting point of 168–170 °C, driven by strong intermolecular hydrogen bonding facilitated by its phenolic hydroxyl group [1]. This allows it to act as a robust hydrogen-bond donor and acceptor, successfully forming stable supramolecular co-crystals with active ingredients like Propiconazole [2]. By comparison, the baseline structural analog 2-methylpyridine is a volatile liquid at room temperature (melting point -70 °C) and completely lacks the hydrogen-bond donor capacity required for such co-crystallization [1]. The distinct thermal stability and bonding profile of 5-hydroxy-2-methylpyridine make it uniquely suited for solid-state engineering.

Evidence DimensionMelting Point and Hydrogen-Bond Donor Capacity
Target Compound Data5-Hydroxy-2-methylpyridine: Solid, MP 168–170 °C, acts as strong H-bond donor
Comparator Or Baseline2-Methylpyridine: Liquid, MP -70 °C, zero H-bond donor capacity
Quantified Difference238 °C higher melting point and enabled co-crystal network formation
ConditionsStandard atmospheric pressure, solid-state characterization (DSC, PXRD)

Enables the engineering of stable, solid-state co-crystals for agrochemical and pharmaceutical formulations, which is impossible with liquid, non-hydrogen-bonding analogs.

Absence of Mutagenicity
Reported
5H2MP non‑mutagenic vs. benzo[a]pyrene/mutagenic; all hydroxypyridine isomers non‑mutagenic
Non‑mutagenic profile supports mechanistic interpretation of CIA exacerbation without DNA‑damage confound
Ames test data; source‑specific context

Regioselective Directing Effects in Electrophilic Substitution

When synthesizing multi-substituted pyridine derivatives, controlling the site of functionalization is critical for atom economy. The 2-methyl group in 5-hydroxy-2-methylpyridine provides essential steric shielding and synergistic electron donation with the 5-hydroxyl group, heavily directing electrophilic aromatic substitution (such as halogenation or nitration) to the 4- or 6-positions with high regioselectivity [1]. If a buyer substitutes this with 3-hydroxypyridine, the lack of the 2-methyl blocking group exposes the highly reactive 2-position, typically resulting in complex mixtures of 2-, 4-, and 6-substituted isomers [2]. This precise regiocontrol significantly reduces purification overhead and material waste in industrial synthesis.

Evidence DimensionRegiochemical Purity in Electrophilic Substitution
Target Compound Data5-Hydroxy-2-methylpyridine: High regioselectivity (blocked 2-position)
Comparator Or Baseline3-Hydroxypyridine: Poor regioselectivity (competitive 2-, 4-, and 6-substitution)
Quantified DifferenceElimination of 2-substituted byproducts, significantly increasing isolated yield of target isomers
ConditionsStandard electrophilic aromatic substitution (e.g., halogenation)

Dramatically lowers downstream purification costs and improves overall atom economy for manufacturers synthesizing complex pyridine derivatives.

Discrimination from False Positives
Reported
5H2MP score ~12‑fold higher than 3,5D4HAP at Day 29; 3,5D4HAP inactive
Supports identity confirmation in bioassay‑guided fractionation; confirms 5H2MP as active principle in tested fraction
Direct head‑to‑head comparison; n=6
Synthetic Step‑Economy & Yield
Class‑level
4 steps, 90.1% initial triflate yield
Reported route supports process feasibility; step‑reduction and yield context to verify
Class‑level inference; comparison to prior art based on patent literature

COX-2 Inhibitor API Manufacturing

As the primary starting material for synthesizing 1-(6-methylpyridin-3-yl)ethanone, this compound is indispensable for the commercial production of Etoricoxib and related anti-inflammatory drugs, leveraging its high-yielding O-triflation and subsequent alkynylation [1].

Agrochemical Co-Crystal Formulation

Utilized as a potent hydrogen-bond donor/acceptor to engineer stable co-crystals with active ingredients like Propiconazole, altering their physicochemical properties, thermal stability, and dissolution rates for improved field performance[2].

Bifunctional Ligand Design for Transition Metal Catalysis

Employed in coordination chemistry to synthesize platinum or copper complexes, where the pyridine nitrogen coordinates to the metal center while the 5-hydroxyl group remains available for secondary hydrogen-bonding interactions or further functionalization .

Application Fit Matrix

Application
Selection Property
Validation Focus
CIA model mechanistic studies of smoking‑RA link
Isomer identity and model‑response profile
Confirm arthritis‑exacerbating activity and pathway dissection
Hydroxypyridine SAR campaigns
Positional isomer activity comparison
Map pharmacophoric requirements using 5H2MP/3H2MP pair
Process development for etoricoxib intermediate
Synthetic accessibility and step economy
Validate triflate formation and α‑arylation sequence at scale
Bioassay‑guided fractionation method development
Activity‑profiling context
Calibrate chromatographic and activity‑profiling workflows with authentic 5H2MP

XLogP3

0.8

Melting Point

169.0 °C

UNII

UKE16JP1JR

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1121-78-4

Wikipedia

2-methyl-5-hydroxypyridine

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